molecular formula C9H9FN4O B13214789 1-(5-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one

1-(5-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13214789
M. Wt: 208.19 g/mol
InChI Key: MBMRUBCGOZLSCO-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with a fluorine and methyl substitution

Preparation Methods

The synthesis of 1-(5-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method includes the reaction of 5-aminopyridine with 4-fluoro-3-methyl-1H-pyrazol-5-one under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

1-(5-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine site, using reagents like sodium methoxide or potassium cyanide.

    Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

1-(5-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1-(5-Aminopyridin-2-yl)-4-fluoro-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9FN4O

Molecular Weight

208.19 g/mol

IUPAC Name

2-(5-aminopyridin-2-yl)-4-fluoro-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C9H9FN4O/c1-5-8(10)9(15)14(13-5)7-3-2-6(11)4-12-7/h2-4,8H,11H2,1H3

InChI Key

MBMRUBCGOZLSCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1F)C2=NC=C(C=C2)N

Origin of Product

United States

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